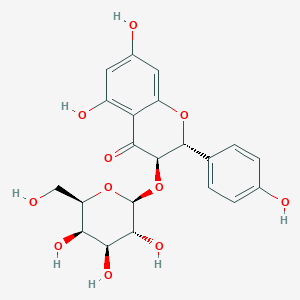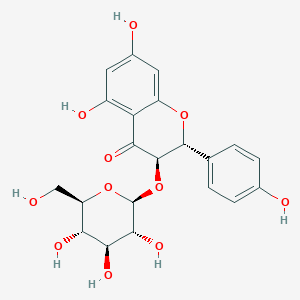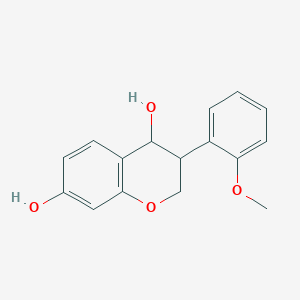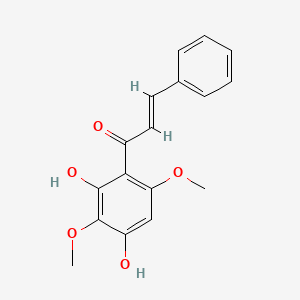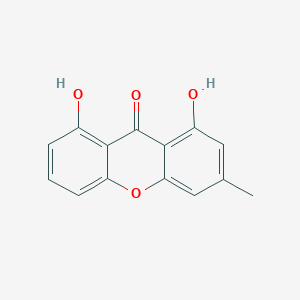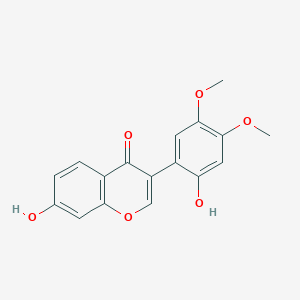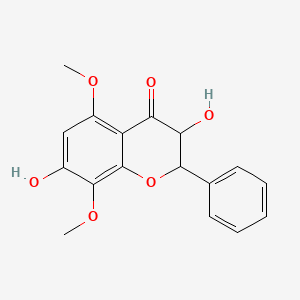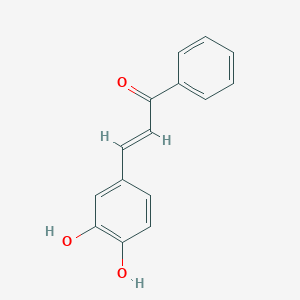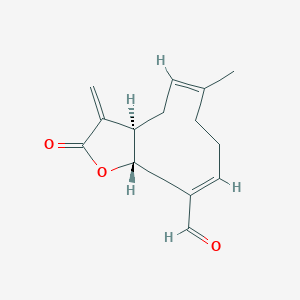
菊苣-菊科
描述
Chrysanthemum segetum, also known as corn marigold, is a perennial herb or subshrub . It is native primarily to subtropical and temperate areas of the Old World and is especially common in East Asia . The plant is known for its large flower heads, which are much smaller in wild species . The plant is self-fertile and is pollinated by bees, flies, beetles, and Lepidoptera (Moths & Butterflies) .
Synthesis Analysis
The synthesis of Chrysanthemum segetum involves complex biological processes. Studies have shown that high temperatures can affect anthocyanin biosynthesis in chrysanthemum . Transcriptomic analyses have revealed species-specific light-induced anthocyanin biosynthesis in chrysanthemum .Molecular Structure Analysis
The molecular structure of Chrysanthemum segetum is complex due to its hexaploid hyperploid nature with a large genome . Genetic diversity in chrysanthemum germplasm has been assessed using morphological, biochemical, and retrotransposon-based molecular markers .Chemical Reactions Analysis
Chrysanthemum segetum undergoes various chemical reactions. For instance, biochemical and molecular markers are widely used in floricultural crops for genetic studies, genotype fingerprinting, phylogenetic studies, and mapping populations . The plant contains organic groups such as alkanes, flavonoids, terpinoids, unsaturated fatty acids, and polysaccharides .Physical And Chemical Properties Analysis
Chrysanthemum segetum is a plant that grows between 20 and 50 centimeters . It prefers a well-drained fertile soil in full sun and grows well in sandy soils . The plant contains flavonoids, sesquiterpenes, triterpenes, and unsaturated fatty acids .科学研究应用
种子活力和发芽
Ratuszniak、Sobisz 和 Ratuszniak (2007) 的研究重点关注了菊苣种子的活力,揭示了它们非凡的长寿和发芽能力。这项研究突出了这些种子的强大特性,它们可以存活 100 多年 (Ratuszniak、Sobisz 和 Ratuszniak,2007)。
类黄酮成分
Valant-Vetschera、Wollenweber、Faure 和 Gaydou (2003) 研究了菊苣属中物种的渗出物类黄酮,包括菊苣。这项研究对于理解这些植物独特的化学成分非常重要 (Valant-Vetschera 等人,2003)。
分布和生态
Sobisz (2010) 详细阐述了菊苣在波兰的分布,有助于我们了解其生态存在和传播 (Sobisz,2010)。
单倍体和加倍单倍体表征
王等人。(2014) 探索了单倍体和加倍单倍体菊花的体外培养,为育种和遗传研究提供了宝贵的见解 (Wang 等人,2014)。
遗传和分子研究
- 刘等人。(2015) 进行了一项全转录组分析,以鉴定菊花中差异表达的基因,为花卉发育的分子机制提供了全面的视图 (Liu 等人,2015)。
- 胡、金和马 (2020) 识别了金叶菊中 LEAFY 基因同源物,阐明了它在开花时间和叶片发育中的作用 (Hu、Jin 和 Ma,2020)。
酶活性和组成
Stich、Halbwirth、Wurst 和 Forkmann (1997) 研究了菊苣花提取物中的酶活性,有助于我们了解其生化过程 (Stich 等人,1997)。
园艺实践
- Gâdea、Vâtcă 和 Bogdan (2011) 研究了生长物质对菊花扦插生根的影响,有助于园艺实践 (Gâdea、Vâtcă 和 Bogdan,2011)。
- Pandey 等人。(2018) 研究了生物肥料和无机肥料对大丽花生长和开花的影响,为改良栽培提供了见解 (Pandey 等人,2018)。
病虫害管理
Haouas 等人。(2010) 研究了菊花物种提取物对病虫害防治的影响,为可持续农业提供了潜在应用 (Haouas 等人,2010)。
安全和危害
属性
IUPAC Name |
(3aR,5Z,9E,11aS)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-5-12(9-16)8-14-13(7-6-10)11(2)15(17)18-14/h5-6,9,13-14H,2-4,7-8H2,1H3/b10-6-,12-5+/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKNXVZMNZEGP-XQPVGIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CC(=CCC1)C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C[C@H]2[C@H](C/C(=C\CC1)/C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Frutescin-Chrysanthemum segetum (corn marigold) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




